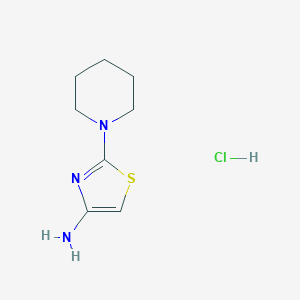

2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-1-yl-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S.ClH/c9-7-6-12-8(10-7)11-4-2-1-3-5-11;/h6H,1-5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDPYCMVIDDWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CS2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170492-31-6 | |

| Record name | 4-Thiazolamine, 2-(1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170492-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with a thioamide under acidic conditions to form the thiazole ring. The reaction conditions often require heating and the use of a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the piperidine moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.

Scientific Research Applications

2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Similarities and Differences

A comparative analysis of key analogs is summarized below:

Key Observations

- Core Heterocycle Influence : Thiazole-based compounds (e.g., target compound) are associated with antimicrobial activity, while benzisoxazole (risperidone) and pyrazole (rimonabant) derivatives target CNS receptors .

- Substituent Effects: Piperidine substituents enhance lipophilicity and receptor binding. Ethyl-linked piperidine groups (e.g., in thiopyrimidinones) improve antibacterial potency compared to direct piperidinyl substitution .

- Salt Forms : Hydrochloride salts (target compound, rimonabant) improve solubility, critical for oral bioavailability .

Physicochemical and Crystallographic Properties

- Hydrogen Bonding : The hydrochloride salt of the target compound participates in N–H···Cl hydrogen bonds, stabilizing its crystal lattice (as per Etter’s rules in ). Similar patterns are observed in Donepezil Hydrochloride () .

- Solubility : Hydrochloride salts generally exhibit >10 mg/mL solubility in water, whereas free bases (e.g., 1-(oxolan-3-yl)-1H-pyrazol-3-amine in ) require organic solvents .

Biological Activity

2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride is a compound characterized by a piperidine ring and a thiazole moiety. Its molecular formula is C_10H_13ClN_2S, with a molecular weight of 219.74 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications.

Structural Characteristics

The structure of 2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride includes:

- A thiazole ring , which is a five-membered ring containing sulfur and nitrogen.

- A piperidine group , which is a six-membered saturated nitrogen-containing ring.

This unique combination of structural features makes it a candidate for various biological interactions and therapeutic applications.

Biological Activities

Research on 2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride has primarily focused on its anti-inflammatory , analgesic , and antimicrobial properties.

Anti-inflammatory and Analgesic Properties

Studies indicate that compounds with similar structural motifs often exhibit significant anti-inflammatory effects. Specifically, 2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of these enzymes can lead to reduced inflammation and pain relief.

Table 1: Summary of Anti-inflammatory Studies

| Study | Compound | Activity | Reference |

|---|---|---|---|

| A | 2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride | COX inhibition | |

| B | Derivatives of thiazole compounds | Anti-inflammatory |

Antimicrobial Activity

The antimicrobial potential of this compound has also been assessed. Research shows that derivatives containing piperidine and thiazole moieties can exhibit promising antimicrobial activities against various pathogens.

Table 2: Antimicrobial Activity Overview

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| S. aureus | 0.22 - 0.25 | |

| E. coli | 0.25 - 0.30 | |

| MRSA | Effective at low concentrations |

Molecular docking studies have provided insights into how 2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride interacts with biological targets. These studies suggest that the compound binds effectively to COX enzymes and other proteins involved in inflammatory pathways, elucidating its mechanism of action.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Case Study on Inflammation : A study involving animal models demonstrated that administration of 2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride led to significant reductions in inflammatory markers compared to control groups.

- Antimicrobial Efficacy : In vitro studies showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential as an antimicrobial agent.

Q & A

Basic: What are the standard synthetic routes for 2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. For example, piperidine derivatives are often coupled with thiazole precursors via nucleophilic substitution or condensation reactions. Key factors include:

- Temperature control : Reactions may require heating under reflux (e.g., 80–100°C) to achieve optimal yields .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to stabilize intermediates .

- Catalysts : Palladium or copper salts may accelerate coupling reactions, as seen in analogous thiazole syntheses .

Analytical validation via NMR and mass spectrometry is critical to confirm purity (>95%) and structural integrity .

Basic: How is the purity and structural identity of 2-(Piperidin-1-yl)-1,3-thiazol-4-amine hydrochloride validated in research settings?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra confirm proton environments and carbon frameworks, with discrepancies in peak splitting indicating impurities or stereochemical issues .

- High-Performance Liquid Chromatography (HPLC) : Purity ≥98% is often required; retention time consistency across solvents (e.g., acetonitrile/water gradients) ensures reproducibility .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches experimental molecular weights to theoretical values (e.g., m/z 292.2 for C12H17N3O·2HCl) .

Advanced: How can computational tools like AI-driven retrosynthesis aid in designing novel derivatives of this compound?

The ICReDD initiative employs quantum chemical calculations and AI models (e.g., Template_relevance Pistachio, Reaxys) to predict feasible reaction pathways. For example:

- Reaction Path Search : Algorithms analyze energy barriers for intermediates, identifying low-energy routes for piperidine-thiazole coupling .

- One-Step Synthesis Prediction : Tools prioritize concise routes, such as direct amination of thiazole precursors with piperidine derivatives under mild conditions .

Experimental feedback refines computational predictions, creating a closed-loop optimization system .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Case Study: A 1H NMR signal mismatch (e.g., unexpected splitting in the piperidine ring protons) could arise from:

- Conformational Isomerism : Piperidine chair-flip dynamics may cause peak broadening; variable-temperature NMR can resolve this .

- Residual Solvents : Trace DMF or DCM in the product can shift peaks; thorough drying or alternative purification (e.g., column chromatography) is recommended .

Cross-validation with 13C NMR and IR spectroscopy helps isolate artifacts .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?

- Process Intensification : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., thiazole ring degradation) .

- Catalyst Recycling : Immobilized catalysts (e.g., Pd on carbon) enable reuse across batches, lowering costs .

- In-Line Analytics : Real-time HPLC monitoring adjusts reaction parameters dynamically, ensuring consistent purity ≥98% .

Advanced: How does the compound’s stereochemistry influence its biological activity, and how is this assessed?

- Chiral Chromatography : Separation of enantiomers using chiral columns (e.g., amylose-based) identifies active stereoisomers .

- Docking Studies : Molecular modeling predicts binding affinity to biological targets (e.g., enzymes or receptors), guiding structure-activity relationship (SAR) studies .

- In Vitro Assays : Testing enantiomers in cell-based models (e.g., kinase inhibition) validates computational predictions .

Basic: What are the compound’s key physicochemical properties relevant to formulation studies?

- Solubility : Hydrochloride salts enhance aqueous solubility; measure via shake-flask method (e.g., 25 mg/mL in PBS) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation under stress conditions .

- Melting Point : Typically 150–200°C (decomposition); differential scanning calorimetry (DSC) confirms thermal behavior .

Advanced: How can interdisciplinary approaches (e.g., chemical biology) elucidate the compound’s mechanism of action?

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies protein targets by comparing treated vs. untreated cells .

- Metabolomics : LC-MS/MS tracks metabolite changes, revealing pathway disruptions (e.g., altered purine or lipid metabolism) .

- Cryo-EM : High-resolution imaging visualizes compound-target interactions at the atomic level .

Advanced: What methodologies resolve discrepancies between computational predictions and experimental results in reaction design?

- Error Analysis : Compare calculated vs. experimental activation energies; recalibrate density functional theory (DFT) parameters if deviations exceed 5 kcal/mol .

- High-Throughput Screening (HTS) : Test 100+ reaction conditions (solvent, catalyst, temperature) to identify outliers and refine models .

- Collaborative Feedback : Integrate synthetic chemists’ insights into AI training datasets to improve pathway accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.